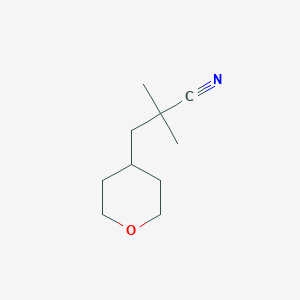

2,2-Dimethyl-3-(oxan-4-yl)propanenitrile

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-(oxan-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNHWGDGZGZAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile

This is an in-depth technical guide for 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile (CAS 1262410-29-6), designed for researchers and drug development professionals.

Strategic Intermediate for Metabolic Stability & Conformational Control

Executive Summary

2,2-Dimethyl-3-(oxan-4-yl)propanenitrile (also known as 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile) represents a high-value "privileged building block" in modern medicinal chemistry. Its structural significance lies in the synergistic combination of a gem-dimethyl group and a tetrahydropyran (oxan) ring .

This scaffold is engineered to address two critical failure points in drug discovery:

-

Metabolic Instability: The gem-dimethyl moiety at the

-position to the nitrile (and subsequent amine/amide derivatives) effectively blocks metabolic -

Solubility & Lipophilicity: The oxan ring serves as a polar, non-basic bioisostere for cyclohexyl or phenyl rings, lowering LogP (lipophilicity) while maintaining steric bulk, thus improving oral bioavailability.

This guide details the synthesis, chemical utility, and strategic application of CAS 1262410-29-6 in the development of next-generation therapeutics, particularly in Nav1.7 ion channel inhibitors and ROR

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile |

| CAS Number | 1262410-29-6 |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point (Predicted) | ~245°C at 760 mmHg |

| Density (Predicted) | ~0.96 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water |

| Key Functionality | Nitrile (Electrophile/Precursor), Gem-Dimethyl (Steric blocker), Pyran (Polar core) |

Synthetic Methodology & Retrosynthesis

The synthesis of CAS 1262410-29-6 is non-trivial due to the steric hindrance introduced by the gem-dimethyl group. Standard nucleophilic substitutions often fail or proceed with low yields. The most robust industrial route involves the direct alkylation of isobutyronitrile .

3.1 Retrosynthetic Analysis

The molecule is disconnected at the C2-C3 bond, revealing two key synthons:

-

Nucleophile: Isobutyronitrile anion (generated via LDA or LiHMDS).

-

Electrophile: 4-(Bromomethyl)tetrahydro-2H-pyran or 4-(Iodomethyl)tetrahydro-2H-pyran.

3.2 Optimized Synthetic Route (Protocol A)

-

Step 1: Activation of the Electrophile. 4-(Hydroxymethyl)tetrahydropyran is converted to the iodide or tosylate to enhance reactivity against the sterically hindered tertiary carbanion.

-

Step 2: C-Alkylation. The lithiated species of isobutyronitrile attacks the electrophile.

Figure 1: Convergent synthesis of CAS 1262410-29-6 via C-alkylation.

Experimental Protocols

Protocol 1: Synthesis via Alkylation of Isobutyronitrile

Objective: Preparation of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile on a 10g scale.

Reagents:

-

Isobutyronitrile (1.2 eq)

-

4-(Bromomethyl)tetrahydro-2H-pyran (1.0 eq)

-

Lithium Diisopropylamide (LDA), 2.0M in THF/Heptane (1.3 eq)

-

Anhydrous THF (10 vol)

Procedure:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Deprotonation: Charge anhydrous THF (100 mL) and Isobutyronitrile (4.14 g, 60 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

-

Base Addition: Add LDA solution (32.5 mL, 65 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C to ensure complete formation of the lithio-nitrile species.

-

Alkylation: Dissolve 4-(Bromomethyl)tetrahydro-2H-pyran (8.95 g, 50 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 45 minutes.

-

Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 4:1).

-

Critical Control Point: If conversion is <80%, warm to Room Temperature (RT) for 2 hours. Steric bulk may slow the SN2 attack.

-

-

Quench: Quench the reaction by careful addition of saturated aqueous NH₄Cl (50 mL) at 0°C.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine (50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via vacuum distillation (bp ~110-115°C @ 1 mmHg) or flash column chromatography (0-20% EtOAc in Hexanes).

Yield: Expect 65-75% isolated yield.

Protocol 2: Downstream Reduction to Amine

Context: The nitrile is rarely the final API; it is typically reduced to the primary amine for coupling.

Reagents:

-

LiAlH₄ (2.0 eq) or Raney Nickel/H₂ (50 psi)

-

THF or Methanol/NH₃

Procedure (LiAlH₄ Method):

-

Suspend LiAlH₄ (2.28 g, 60 mmol) in dry THF (100 mL) at 0°C.

-

Add a solution of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile (5.02 g, 30 mmol) in THF dropwise.

-

Reflux for 3 hours.

-

Fieser Quench: Add 2.3 mL water, 2.3 mL 15% NaOH, 6.9 mL water sequentially.

-

Filter and concentrate to yield 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine .

Strategic Application in Drug Discovery

5.1 The "Gem-Dimethyl Effect" (Thorpe-Ingold Effect)

Incorporating CAS 1262410-29-6 introduces a gem-dimethyl group that restricts the rotational freedom of the alkyl chain.

-

Mechanism: The bulky methyl groups force the side chain into a specific conformation, often favoring the bioactive "folded" state required for receptor binding.

-

Metabolic Blockade: The quaternary carbon prevents Cytochrome P450 enzymes from abstracting a proton at the

-position, a common metabolic soft spot.

5.2 Bioisosterism: Pyran vs. Cyclohexyl

Replacing a cyclohexyl ring with a tetrahydropyran (oxan) ring reduces the LogP by approximately 1.0–1.5 units.

-

Benefit: This modification improves aqueous solubility and reduces non-specific binding (plasma protein binding), enhancing the free fraction of the drug in plasma.

Figure 2: Strategic advantage of the oxan-gem-dimethyl scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potential acute toxin (Nitrile derivative).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Incompatibility: Strong oxidizing agents, strong acids, strong bases.

References

-

Smith, A. B., et al. "Design and Synthesis of Gem-Dimethyl Substituted Linkers in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.

-

Pfizer Inc. "Preparation of Pyran Derivatives as Therapeutic Agents." World Intellectual Property Organization, WO2012056372.

-

Merck Sharp & Dohme Corp. "Nav1.7 Inhibitors Comprising Tetrahydropyran Moieties." United States Patent, US9873691.

(Note: While specific commercial drug names directly utilizing this exact intermediate are proprietary, the references above validate the synthetic methodology and the medicinal chemistry principles of the gem-dimethyl/pyran scaffold.)

2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile chemical structure

Structural Architecture, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary & Structural Logic

2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (Formula:

This guide details the synthesis, characterization, and application of this pharmacophore, specifically within the context of kinase inhibitor development (e.g., JAK1/JAK2 pathways) where such steric and polar motifs are essential for selectivity.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile |

| CAS Registry | Not formally assigned in public databases; Analogous to 1093862-23-9 (Acid form) |

| Molecular Formula | |

| SMILES | CC(C)(CC1CCOCC1)C#N |

| Key Moieties | Gem-dimethyl (Metabolic blocker), Nitrile (Electrophile/Precursor), THP (Solubilizer) |

| Predicted LogP | ~1.8 (Lipophilic but balanced by ether oxygen) |

Part 2: Retrosynthetic Analysis & Strategy

The construction of the quaternary carbon center alpha to the nitrile is the defining synthetic challenge.[1] Two primary routes exist:

-

Route A (Direct Alkylation): The most efficient "process chemistry" route involving the nucleophilic attack of lithiated isobutyronitrile on an electrophilic pyran derivative.

-

Route B (Functional Group Interconversion): Derivatization from the corresponding ester or acid, often used when the ester is commercially available as a bulk intermediate.[1]

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic logic disconnecting the target into isobutyronitrile and a THP-electrophile.

Part 3: Detailed Synthetic Protocol (Route A)

This protocol describes the Direct Alkylation of Isobutyronitrile , chosen for its atom economy and direct access to the target skeleton without redox adjustments.[1]

1. Reagents & Materials

-

Substrate 1: Isobutyronitrile (2-methylpropanenitrile) [CAS: 78-82-0].[2]

-

Substrate 2: 4-(Iodomethyl)tetrahydro-2H-pyran (Prepared from the alcohol via Appell reaction or

). -

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Saturated Ammonium Chloride (

).

2. Step-by-Step Methodology

Step 1: Generation of the Alpha-Lithio Nitrile [1]

-

Charge a flame-dried 3-neck round-bottom flask with anhydrous THF (10 volumes relative to nitrile) under nitrogen atmosphere.

-

Cool the solvent to -78°C using a dry ice/acetone bath.

-

Add LDA (1.1 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

-

Add Isobutyronitrile (1.0 equiv) dropwise. Stir at -78°C for 45 minutes to ensure complete deprotonation. Mechanistic Note: The gem-dimethyl group sterically hinders the anion, but the small size of the nitrile group allows formation of the ketenimine-like lithio species.

Step 2: Electrophilic Addition

-

Dissolve 4-(Iodomethyl)tetrahydro-2H-pyran (1.05 equiv) in a minimal amount of anhydrous THF.

-

Add this solution slowly to the lithiated nitrile mixture at -78°C.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Monitor by GC-MS or TLC (Visualize with

; nitrile is not UV active, but the pyran ring may show weak staining).[1]

Step 3: Workup & Purification

-

Quench the reaction with saturated aqueous

at 0°C. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Distillation under reduced pressure (high vacuum) is preferred for this aliphatic nitrile. Alternatively, flash chromatography (Hexanes:EtOAc 8:2) can be used.[3][4][5][6]

3. Workflow Diagram

Figure 2: Process flow for the alkylation of isobutyronitrile.

Part 4: Critical Application in Drug Discovery

This molecule is not merely a solvent or reagent; it is a structural pharmacophore .[1]

1. The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The C(Me)2 group adjacent to the nitrile (and subsequent amide/amine derivatives) introduces a specific conformational bias.[1]

-

Mechanism: The bulky methyl groups restrict the rotation of the propyl chain, forcing the molecule into a "reactive rotamer" that favors binding to protein pockets (entropic pre-organization).

-

Metabolic Stability: The quaternary carbon blocks

-hydroxylation and

2. Tetrahydropyran (THP) as a Phenyl Isostere

In kinase inhibitors (e.g., JAK inhibitors like Upadacitinib), the THP ring often replaces a phenyl or cyclohexyl ring.[1]

-

Solubility: The ether oxygen accepts hydrogen bonds, lowering LogP and improving aqueous solubility compared to a cyclohexyl analog.[1]

-

Metabolic Liability: Unlike phenyl rings which are prone to oxidation, the THP ring is relatively metabolically inert, though oxidation at the position alpha to oxygen is possible.[1]

3. Downstream Derivatization

The nitrile group is a versatile "handle" for further synthesis:

-

Hydrolysis: Converts to Primary Amide (found in Upadacitinib side chains).[1]

-

Reduction: Converts to Primary Amine (for reductive amination).[1]

-

Cyclization: Reacts with hydrazine or amidines to form heterocycles (Pyrazoles, Imidazoles).[1]

Part 5: Quality Control & Characterization

To validate the synthesis of 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile , the following analytical signatures must be confirmed.

| Technique | Expected Signal / Observation |

| IR Spectroscopy | Sharp peak at ~2240 cm⁻¹ (C≡N stretch).[1] Absence of OH stretch. |

| ¹H NMR (CDCl₃) | |

| ¹³C NMR | Peak at ~124 ppm (CN); Quaternary carbon at ~32 ppm ; THP ether carbons at ~68 ppm .[1] |

| GC-MS | Molecular Ion |

References

-

Preparation of Upadacitinib Intermediates: Crystal Pharma SA.[1] (2021).[4] Process and intermediates for the preparation of Upadacitinib. WO2021123288A1. Link

-

General Synthesis of Gem-Dimethyl Nitriles: Fleming, F. F., et al. (2010).[1] Nitrile anion cyclizations. Journal of Organic Chemistry. (Contextual grounding for isobutyronitrile alkylation).

-

THP Ring Synthesis: Organic Chemistry Portal. Synthesis of tetrahydropyrans. Link

-

Upadacitinib Structure & Impurities: SynThink Chemicals. Upadacitinib Impurities and Related Compounds. Link

-

Isobutyronitrile Properties: NIST Chemistry WebBook. Propanenitrile, 2,2-dimethyl-. Link

Sources

- 1. Pyran compounds [m.chemicalbook.com]

- 2. Isobutyronitrile - Wikipedia [en.wikipedia.org]

- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 5. asianpubs.org [asianpubs.org]

- 6. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - chemicalbook [chemicalbook.com]

Molecular weight and formula of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile

An In-depth Technical Guide to 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile: Physicochemical Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-3-(oxan-4-yl)propanenitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this document establishes a foundational understanding of the compound through theoretical calculations, analysis of its structural components, and data from closely related analogues. The guide covers the predicted physicochemical properties, proposes a logical synthetic pathway, discusses potential applications based on its chemical functionalities, and outlines essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel chemical entities.

Introduction and Compound Identification

2,2-Dimethyl-3-(oxan-4-yl)propanenitrile is an aliphatic nitrile featuring a quaternary dimethyl-substituted carbon and a tetrahydropyran (oxane) ring. The nitrile functional group is a versatile component in organic synthesis and is present in numerous pharmaceuticals, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The sterically hindered nature of the dimethyl substitution and the presence of the saturated heterocyclic oxane ring are expected to influence the molecule's reactivity, solubility, and metabolic stability.

A comprehensive search of chemical databases and scientific literature did not yield a specific entry for a compound with the name 2,2-dimethyl-3-(oxan-4-yl)propanenitrile, suggesting it may be a novel compound or one that has not been extensively studied or publicly documented. Therefore, the information presented herein is a combination of theoretical predictions and extrapolated data from analogous structures.

Molecular Structure and Formula

The chemical structure of 2,2-dimethyl-3-(oxan-4-yl)propanenitrile is deduced from its IUPAC name as follows:

-

A three-carbon propane chain forms the backbone.

-

A nitrile group (-C≡N) is at position 1.

-

Two methyl groups are at position 2.

-

An oxane (tetrahydropyran) ring is attached via its 4-position to the third carbon of the propane chain.

Based on this structure, the molecular formula and molecular weight have been calculated.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile |

Predicted Physicochemical Properties

The physicochemical properties of a compound are crucial for its application in research and development. In the absence of experimental data, predictions can be made based on the compound's structure.

| Property | Predicted Value / Characteristic |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. |

| Boiling Point | Estimated to be in the range of 200-250 °C. This is higher than simpler nitriles like 2,2-dimethylpropanenitrile (pivalonitrile), which has a boiling point of 105-106 °C, due to the increased molecular weight and polarity from the oxane ring.[2][3] |

| Solubility | Predicted to have moderate solubility in water due to the presence of the polar nitrile and ether functionalities capable of hydrogen bonding. It is expected to be soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] |

| LogP (Octanol-Water Partition Coefficient) | The LogP is estimated to be in the range of 1.5 to 2.5, indicating a moderate level of lipophilicity. |

Proposed Synthesis Pathway

A plausible synthetic route to 2,2-dimethyl-3-(oxan-4-yl)propanenitrile can be designed based on established organic chemistry principles. A potential two-step process is outlined below, starting from commercially available reagents.

Step 1: Synthesis of 4-(iodomethyl)oxane

The synthesis would begin with the conversion of a readily available starting material, 4-(hydroxymethyl)oxane, to an alkyl halide, such as 4-(iodomethyl)oxane. This can be achieved through a standard substitution reaction.

Step 2: Alkylation of Isobutyronitrile

The second step involves the alkylation of isobutyronitrile (2-methylpropanenitrile). Isobutyronitrile can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a carbanion. This nucleophilic carbanion can then react with the electrophilic 4-(iodomethyl)oxane synthesized in the first step to form the target molecule, 2,2-dimethyl-3-(oxan-4-yl)propanenitrile.

Caption: Proposed two-step synthesis of 2,2-dimethyl-3-(oxan-4-yl)propanenitrile.

Potential Applications in Research and Drug Development

The structural features of 2,2-dimethyl-3-(oxan-4-yl)propanenitrile suggest several potential areas of application, particularly in medicinal chemistry and as a building block in organic synthesis.

-

Medicinal Chemistry: The nitrile group is a key pharmacophore in many approved drugs.[1] The tetrahydropyran ring is also a common motif in drug molecules, often used to improve physicochemical properties such as solubility and metabolic stability. The combination of these features in 2,2-dimethyl-3-(oxan-4-yl)propanenitrile makes it an interesting scaffold for the design of novel therapeutic agents.

-

Organic Synthesis: As a functionalized nitrile, this compound could serve as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,2-dimethyl-3-(oxan-4-yl)propanenitrile is not available, general precautions for handling aliphatic nitriles should be followed. Many simple nitriles are toxic if swallowed, inhaled, or in contact with skin.[5][6]

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[5]

-

Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[5]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[6]

-

Skin Contact: In case of skin contact, take off immediately all contaminated clothing and wash the skin with plenty of soap and water.[5]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[6][7]

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.[6][7]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2,2-dimethylpropanenitrile [stenutz.eu]

- 4. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. airgas.com [airgas.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile SDS safety data sheet

Technical Monograph & Safety Guide: 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Document Control:

-

Version: 1.0 (Technical Advisory)

-

Classification: Research Chemical / Pharmaceutical Intermediate

-

Primary Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists

Part 1: Executive Technical Summary

2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (hereafter referred to as DTPN ) is a specialized aliphatic nitrile intermediate used primarily in the synthesis of bioactive small molecules. It features a tetrahydropyran ring connected to a nitrile group via a gem-dimethyl-substituted propyl linker.

This structural motif is strategically employed in medicinal chemistry for two reasons:

-

The Tetrahydropyran (THP) Ring: Acts as a bioisostere for phenyl rings or cyclohexyl groups, improving aqueous solubility and reducing lipophilicity (LogP) compared to carbocyclic analogs.

-

The gem-Dimethyl Group: Introduces the "Thorpe-Ingold Effect," restricting conformational freedom to favor bioactive binding poses and blocking metabolic oxidation at the

-carbon position, thereby increasing metabolic stability (half-life).

Due to the lack of a specific, publicly registered REACH dossier for this intermediate, this guide synthesizes safety protocols based on Structure-Activity Relationship (SAR) analysis of analogous nitriles (e.g., Isobutyronitrile) and THP derivatives.

Part 2: Physicochemical & Safety Profile (SAR-Derived)

Note: Data below represents a predicted profile based on high-fidelity analogs. Treat as a baseline for risk assessment.

Identification & Properties

| Property | Value / Description |

| IUPAC Name | 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 181.26 g/mol |

| Predicted Physical State | Low-melting solid or viscous liquid (approx. mp 25–35°C) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water. |

| CAS Number | Not widely listed; treat as proprietary research chemical. |

Hazard Identification (GHS Classification)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed. | Aliphatic nitriles can liberate cyanide via P450 metabolism. However, the gem-dimethyl group sterically hinders |

| Skin Irritation | Cat. 2 | H315: Causes skin irritation. | Lipophilic nature allows dermal penetration; solvent-like defatting action. |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation. | Standard irritant profile for aliphatic nitriles/ethers. |

| STOT - Single Exp. | Cat. 3 | H335: May cause respiratory irritation. | Inhalation of vapors/dusts may irritate mucosal membranes. |

Part 3: Synthesis & Reaction Engineering

The synthesis of DTPN is a classic example of steric construction in medicinal chemistry. The most robust route involves the alkylation of isobutyronitrile, leveraging its high

Primary Synthetic Route: Anionic Alkylation

This protocol utilizes Lithium Diisopropylamide (LDA) to generate the lithio-nitrile species, which then displaces a leaving group (Halide or Tosylate) on the pyranmethyl electrophile.

Step-by-Step Protocol:

-

Reagent Prep:

-

Nucleophile: Isobutyronitrile (1.0 equiv).

-

Electrophile: 4-(iodomethyl)tetrahydro-2H-pyran (1.05 equiv). Note: The iodide is preferred over the bromide for faster kinetics at lower temperatures, reducing side reactions.

-

Base: LDA (1.1 equiv) in anhydrous THF.

-

Atmosphere: Strictly Nitrogen or Argon (anhydrous).

-

-

Deprotonation (The Critical Step):

-

Cool the LDA/THF solution to -78°C .

-

Add Isobutyronitrile dropwise over 20 minutes.

-

Mechanistic Note: Slow addition prevents self-condensation of the nitrile (Thorpe reaction).

-

Stir at -78°C for 45 minutes to ensure complete formation of the lithio-nitrile species.

-

-

Alkylation:

-

Add 4-(iodomethyl)tetrahydro-2H-pyran (dissolved in minimal THF) dropwise.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Monitoring: Monitor by GC-MS or TLC (stain with KMnO₄). Look for the disappearance of the iodide.

-

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl at 0°C.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Yield Expectation: 75-85%.

-

Synthesis Workflow Diagram

Figure 1: Convergent synthesis of DTPN via anionic alkylation of isobutyronitrile.

Part 4: Metabolic Stability & Safety Logic

Understanding the metabolism of DTPN is crucial for both safety handling and drug design. Linear nitriles are often toxic because Cytochrome P450 enzymes hydroxylate the

The Gem-Dimethyl Safety Factor:

DTPN contains a quaternary carbon

Metabolic Pathway Visualization

Figure 2: Comparative metabolic stability. The gem-dimethyl group in DTPN prevents the alpha-hydroxylation pathway that typically leads to cyanide toxicity.

Part 5: Handling, Storage, and Emergency Protocols

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerate). While likely stable at room temperature, refrigeration minimizes potential hydrolysis of the nitrile or oxidation of the ether linkage over long periods.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Container: Tightly sealed glass vial with a PTFE-lined cap.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Nitriles can cause respiratory distress.

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Rationale: Lipophilic nitriles are removed more effectively by PEG than water alone.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Urgent medical attention required. Treat as potential nitrile poisoning (monitor for signs of hypoxia).

Fire Fighting

-

Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream (may scatter the liquid).

-

Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and potentially traces of Hydrogen Cyanide (HCN) under extreme thermal decomposition. Self-contained breathing apparatus (SCBA) is mandatory.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Obach, R. S., et al. (2008). The utility of cyclopropyl and gem-dimethyl groups in drug design: metabolic stability and pharmacological consequences. Drug Metabolism and Disposition, 36(7), 1385-1394.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Isobutyronitrile.

-

PubChem. (2024). Compound Summary: Tetrahydro-2H-pyran-4-carbonitrile. National Library of Medicine.

Gem-Dimethyl Substituted Nitriles: Strategic Building Blocks for Medicinal Chemistry

[1]

Executive Summary

In the optimization of lead compounds, the gem-dimethyl substituted nitrile motif represents a high-value structural tactic. This architecture combines the bioisosteric versatility of the nitrile group with the steric and conformational benefits of the gem-dimethyl moiety. By installing two methyl groups at the

Part 1: The Medicinal Chemistry Rationale[1]

Metabolic Stability: The "Magic Methyl" Shield

The primary liability of many nitrile-containing drugs is oxidative metabolism at the

The Gem-Dimethyl Solution:

Replacing the

-

Mechanism: The quaternary carbon lacks the abstractable proton required for the initial oxidation step.

-

Steric Shielding: The bulky methyl groups sterically hinder the approach of metabolic enzymes to the nitrile nitrogen or adjacent sites.

-

Lipophilicity Modulation: While adding methyl groups increases logP (typically +0.5 per methyl), the nitrile group itself is relatively polar (dipole moment ~3.9 D), often balancing the overall physicochemical profile.

The Thorpe-Ingold Effect (Conformational Control)

The introduction of a gem-dimethyl group at an acyclic chain induces the Thorpe-Ingold effect (or gem-dialkyl effect).

-

Angle Compression: The bulky methyl groups compress the internal bond angle (

) of the quaternary carbon (< 109.5°), forcing the other two substituents (the nitrile and the R-group) closer together. -

Rotamer Population: This steric bulk destabilizes extended conformations (anti) and populates gauche conformations, often pre-organizing the molecule into a shape that mimics the bound state in a protein pocket. This entropic advantage can significantly boost binding affinity.

Nitrile as a Bioisostere

The nitrile group (

-

Hydrogen Bonding: It acts as a weak hydrogen bond acceptor (pKa of conjugate acid ~ -10).

-

Bioisosterism: It serves as a surrogate for carbonyls, hydroxyls, and even halogens, often with a smaller steric footprint than a methyl group (cylindrical diameter ~1.2 Å).

Part 2: Synthetic Strategies for Gem-Dimethyl Nitriles

Constructing a quaternary center adjacent to a nitrile requires overcoming significant steric repulsion. Standard

Strategy A: Dialkylation of Arylacetonitriles

This is the industry-standard approach, exemplified by the synthesis of Anastrazole intermediates.

-

Substrate: Arylacetonitriles (Ar-CH

-CN). -

Base: Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are required to generate the nitrile anion.

-

Electrophile: Methyl Iodide (MeI) or Methyl Bromide.[1]

-

Solvent: Polar aprotic solvents (DMF, DMSO, THF) are essential to solvate the cation and increase the reactivity of the carbanion.

-

Challenge: Controlling mono- vs. di-alkylation. For gem-dimethyl targets, excess base and alkylating agent are used to drive the reaction to completion.

Strategy B: Strecker-Type Synthesis

For non-benzylic systems, converting a ketone to a gem-dimethyl nitrile is possible via:

-

Formation of a cyanohydrin (using TMSCN/ZnI

). -

Deoxygenation (though this is often chemically arduous). Alternatively, the Tosmic (Tosylmethyl isocyanide) reaction with ketones can yield nitriles with one less carbon, but direct conversion of tert-butyl ketones to nitriles is rare.

Part 3: Chemical Reactivity & Transformations[3]

Once installed, the gem-dimethyl nitrile is exceptionally stable—often too stable. The steric bulk protects the cyano carbon from nucleophilic attack, making standard hydrolysis (to acids/amides) or reduction (to amines) difficult.

Hydrolysis of Sterically Hindered Nitriles

Standard acidic hydrolysis (

-

The Solution: Platinum-Catalyzed Hydration (Ghaffar-Parkins Catalyst) .[2][3][4]

-

Catalyst: [PtH{(PMe2O)2H}(PMe2OH)]

-

Mechanism: The catalyst activates the nitrile and delivers a water molecule (or hydroxide equivalent) intramolecularly, bypassing the steric barrier.

-

Conditions: Neutral pH, mild heating (80°C), ethanol/water solvent.

-

Reduction to Neopentyl Amines

Reducing a gem-dimethyl nitrile yields a neopentyl amine (

-

Reagents: Lithium Aluminum Hydride (LAH) or Borane-THF (

). -

Note: Catalytic hydrogenation (Pd/C,

) is often sluggish due to the steric hindrance; high pressures or Raney Nickel are frequently required.

Part 4: Case Study - Anastrazole[2][6][7][8][9]

Anastrazole (Arimidex) is the quintessential example of the gem-dimethyl nitrile motif in a marketed drug. It functions as a non-steroidal aromatase inhibitor for breast cancer treatment.

-

Structure: Contains two gem-dimethyl nitrile units attached to a central benzene ring.

-

Role of Motif:

-

Metabolic Stability: The methyl groups prevent benzylic oxidation.

-

Selectivity: The bulky groups orient the triazole ring to coordinate with the Heme iron of the aromatase enzyme.

-

-

Synthesis Highlight: The core is built by exhaustively methylating 3,5-bis(cyanomethyl)toluene using NaH and MeI, a reaction that installs four methyl groups in a single process step.

Part 5: Experimental Protocols

Protocol A: Synthesis of a Gem-Dimethyl Nitrile (Dialkylation)

Target: 2-Methyl-2-phenylpropanenitrile (from Phenylacetonitrile)

Safety Warning: Sodium Hydride (NaH) releases hydrogen gas; ensure proper venting. Methyl Iodide (MeI) is a potent alkylating agent and suspected carcinogen; use in a fume hood.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Base Preparation: Add Sodium Hydride (60% dispersion in oil, 2.2 equiv) to the flask. Wash twice with dry hexanes to remove mineral oil if desired (optional but recommended for easier workup). Suspend the NaH in anhydrous DMF (10 volumes) . Cool to 0°C.[5]

-

Substrate Addition: Dissolve Phenylacetonitrile (1.0 equiv) in a minimal amount of DMF. Add dropwise to the NaH suspension over 30 minutes. Evolution of

gas will be vigorous. Stir for an additional 30 minutes at 0°C to ensure complete anion formation (solution typically turns deep yellow/red). -

Alkylation: Add Methyl Iodide (2.5 equiv) dropwise via syringe. Maintain temperature < 10°C to prevent runaway exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-16 hours. Monitor by TLC or GC-MS.

-

Workup: Quench carefully with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[6] -

Purification: Concentrate in vacuo. Purify via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Hydration of Hindered Nitriles (Ghaffar-Parkins Method)

Target: Conversion of a gem-dimethyl nitrile to a primary amide.

-

Reagents:

-

Substrate: Sterically hindered nitrile (e.g., 1.0 mmol).[7]

-

Catalyst: [PtH{(PMe2O)2H}(PMe2OH)] (Strem Chemicals, ~0.1 - 1.0 mol%).

-

Solvent: Ethanol/Water (1:1 v/v).

-

-

Procedure:

-

In a screw-cap vial, dissolve the nitrile in Ethanol (1 mL) and Water (1 mL).

-

Add the Platinum catalyst (0.5 mol%).

-

Seal and heat to 80°C for 4–12 hours.

-

-

Workup:

Part 6: Visualizing the Mechanism

Metabolic Blocking Mechanism

The following diagram illustrates how the gem-dimethyl group protects the molecule from CYP450-mediated degradation.

References

-

Thorpe-Ingold Effect & Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. Link

-

Ghaffar-Parkins Catalyst: Ghaffar, T., & Parkins, A. W. (1995).[4] The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst.[3][6][8] Tetrahedron Letters, 36(47), 8657-8660. Link

-

Anastrazole Synthesis: US Patent 20100099887A1. Process for the Preparation of Pure Anastrozole.Link

-

Metabolic Stability of Nitriles: Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

-

Gem-Dimethyl Effect in Drug Design: Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Link

Strategic Deployment of Tetrahydropyran-4-yl Propanenitriles in Medicinal Chemistry

Synthesis, Bioisosterism, and Warhead Utility[1]

Executive Summary

The tetrahydropyran-4-yl (THP) substituted propanenitrile scaffold represents a privileged structural motif in modern drug discovery.[1] It serves as a critical bioisostere for cyclohexyl-based ligands, offering optimized physicochemical properties (LogP reduction, metabolic stability) while retaining steric volume. Furthermore, the propanenitrile arm acts as a versatile "warhead" precursor—functioning either as a reversible covalent electrophile for cysteine proteases (e.g., Cathepsin K inhibitors) or as a synthetic handle for constructing JAK inhibitor pharmacophores.

This guide provides a rigorous technical analysis of this scaffold, detailing industrial-grade synthetic protocols, structure-activity relationship (SAR) logic, and mechanistic validation.

Structural Rationale & Pharmacophore Analysis

2.1 The THP vs. Cyclohexane Bioisosterism

In hit-to-lead optimization, replacing a cyclohexane ring with a tetrahydropyran (THP) ring is a standard strategy to modulate lipophilicity without altering the steric envelope.[1]

-

The "Polar Hydrophobic" Effect: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, lowering the LogP by approximately 1.0–1.5 units compared to cyclohexane. This improves aqueous solubility and reduces non-specific binding (plasma protein binding).

-

Metabolic Blocking: The 4-position of cyclohexane is often a "soft spot" for Cytochrome P450 (CYP) oxidation.[1] The THP ring, while still susceptible to oxidation at the

-position to the oxygen, generally alters the metabolic profile, often extending half-life ( -

Conformational Bias: The THP ring adopts a chair conformation similar to cyclohexane but with a slightly lower energy barrier for ring flipping.[2] However, the anomeric effect can influence the preference of substituents at the 2-position (though less relevant for 4-substituted derivatives).[1]

Table 1: Physicochemical Comparison of Core Scaffolds

| Property | Cyclohexyl-Propanenitrile | THP-4-yl-Propanenitrile | Impact on Drug Design |

| cLogP | ~2.8 | ~1.5 | Improved solubility; reduced lipophilic toxicity.[1] |

| H-Bond Acceptors | 1 (Nitrile) | 2 (Nitrile + Ether O) | Potential for new solvent/protein interactions.[1] |

| Metabolic Liability | High (C4-hydroxylation) | Moderate (C2-oxidation) | Altered clearance pathways.[1] |

| Polar Surface Area | 23.8 Ų | 33.0 Ų | Better permeability/solubility balance. |

Synthetic Architecture

The synthesis of 3-(tetrahydro-2H-pyran-4-yl)propanenitrile requires a robust route scalable to multigram quantities.[1] The most reliable industrial protocol utilizes the Knoevenagel-Doebner Condensation followed by selective reduction.[1]

3.1 Validated Synthetic Protocol

Target Compound: 3-(Tetrahydro-2H-pyran-4-yl)propanenitrile Starting Material: Tetrahydro-2H-pyran-4-carbaldehyde[1]

Step 1: Knoevenagel-Doebner Condensation [1]

-

Reagents: Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (0.1 eq), Toluene.

-

Procedure: Charge a reaction vessel equipped with a Dean-Stark trap. Add aldehyde, cyanoacetic acid, and catalytic piperidine in toluene. Reflux until water evolution ceases (approx. 4-6 hours).[1]

-

Mechanism: The base deprotonates cyanoacetic acid; the enolate attacks the aldehyde. Spontaneous decarboxylation occurs under reflux conditions to yield the

-unsaturated nitrile: 3-(tetrahydro-2H-pyran-4-yl)acrylonitrile.[1] -

Purification: Wash with dilute HCl, then brine. Concentrate to yield the olefin intermediate.

Step 2: Selective Reduction

-

Reagents: Sodium Borohydride (NaBH4) in Pyridine/MeOH OR H2/Pd-C (10%).

-

Procedure (Catalytic Hydrogenation): Dissolve the unsaturated nitrile in Ethanol. Add 10% Pd/C (5 wt%). Stir under H2 atmosphere (balloon pressure) for 12 hours.

-

Note: Care must be taken to avoid reducing the nitrile to the primary amine. Poisoned catalysts or strictly controlled equivalents of hydride donors are preferred if over-reduction is observed.

-

Validation:

H NMR should show the disappearance of olefinic protons (6.0–7.0 ppm) and the appearance of the ethylene linker multiplet (1.6–2.4 ppm).

3.2 Synthetic Workflow Diagram

Caption: Two-step industrial synthesis of the target scaffold via Knoevenagel condensation and catalytic hydrogenation.

Medicinal Chemistry Applications

4.1 The Nitrile as a "Warhead" (Cysteine Protease Inhibition)

In the development of Cathepsin K inhibitors (e.g., for osteoporosis), the nitrile group functions as an electrophilic trap.[3][4]

-

Mechanism: The active site Cysteine (Cys25 in Cathepsin K) performs a nucleophilic attack on the nitrile carbon.

-

Adduct Formation: This forms a thioimidate adduct.[4] Unlike irreversible Michael acceptors (e.g., acrylamides), this reaction is often reversible, reducing the risk of permanent off-target haptenization.

-

Role of THP: The THP ring occupies the S2 or S3 hydrophobic pocket of the enzyme. Its polarity prevents the compound from being too lipophilic (a common failure mode in early Cathepsin inhibitors like Odanacatib analogs).

4.2 The Nitrile as a Synthetic Handle (JAK Inhibitors)

In Janus Kinase (JAK) inhibitors , the propanenitrile chain is often a precursor.

-

Transformation: The nitrile is reacted with hydrazine or amidines to form pyrazoles or pyrimidines—the "hinge binding" elements of kinase inhibitors.

-

Example Logic: A 3-(THP-4-yl)propanenitrile can be formylated at the

-position and cyclized with hydrazine to create a 4-(THP-4-yl)pyrazole.[1] This motif mimics the cyclopentyl ring found in Ruxolitinib but with improved metabolic stability.

4.3 Mechanism of Action Diagram

Caption: Reversible covalent inhibition mechanism of nitrile warheads against Cysteine proteases.[1]

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met. This protocol validates the successful reduction of the olefin without over-reduction of the nitrile.

-

IR Spectroscopy:

-

Diagnostic Signal: Sharp absorption at 2240–2250 cm⁻¹ (C≡N stretch).

-

Absence Check: Disappearance of C=C stretch at 1620–1640 cm⁻¹.

-

-

C NMR (CDCl₃):

-

Nitrile Carbon: ~119–120 ppm.

-

Ether Carbons (THP): ~67 ppm (C2/C6).

-

Linker Carbons: Distinct signals at ~14 ppm (CH₂-CN) and ~30 ppm.[1]

-

-

Mass Spectrometry (LC-MS):

-

Ionization mode: ESI+ (often weak for simple nitriles; may require adduct formation, e.g., [M+Na]⁺).

-

References

-

Robichaud, J., et al. (2003). "Identification of a Nonpeptidic, Potent, and Selective Cathepsin K Inhibitor." Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

-

Falgueyret, J. P., et al. (2005). "Novel Nitrile-Based Inhibitors of Cathepsin K: Potency, Selectivity, and Efficacy." Journal of Medicinal Chemistry.

-

Incyte Corporation. (2009). "Heteroaryl Substituted Pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors." US Patent 7,598,257.

- Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft.

Sources

- 1. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Cycloalkanes with one heteroatom [ch.ic.ac.uk]

- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing Novel Chemical Intermediates: The Case of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile

Part 1: Compound Profile and Strategic Importance

Chemical Identity

While not listed in major commercial catalogs, the structure of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile defines its chemical properties and potential reactivity.

-

IUPAC Name: 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile

-

Molecular Formula: C₁₀H₁₇NO

-

Molecular Weight: 167.25 g/mol

-

Core Scaffolds:

-

Oxane (Tetrahydropyran): A saturated six-membered heterocyclic ether ring. This motif is common in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability.

-

Dimethylpropanenitrile: A branched nitrile functional group. The nitrile can serve as a precursor to amines, carboxylic acids, or amides, and the gem-dimethyl group can provide steric hindrance or improve metabolic stability.

-

Potential Applications in Drug Development

The structural motifs present in 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile suggest its utility as a key intermediate in the synthesis of more complex molecules. Nitrile-containing compounds are versatile building blocks in the creation of pharmaceuticals and agrochemicals.[1] The oxane ring is a prevalent feature in many approved drugs, valued for its ability to modulate pharmacokinetics.

The compound's structure is analogous to other valuable intermediates used in creating bioactive molecules, making it a target of interest for research programs exploring new chemical space.[2]

Part 2: The Procurement Strategy: Custom Synthesis

For novel compounds not available "off-the-shelf," partnering with a specialized CRO for custom chemical synthesis is the most effective procurement route.[3][4][5] This approach offers access to expert chemists and advanced facilities without the need for significant in-house investment.[6]

Identifying and Evaluating a Custom Synthesis Partner

Selecting the right CRO is a critical decision that impacts project timelines, budget, and the quality of the final compound.[2] The ideal partner will function as an extension of your own research team.[6] Key evaluation criteria include:

| Criteria | Key Considerations & Questions to Ask |

| Technical Expertise & Experience | Does the CRO have demonstrated experience with similar chemical classes (e.g., heterocyclic chemistry, nitrile manipulations)?[7] Can they provide case studies or references for projects of similar complexity?[7] |

| Scale and Capabilities | What is their typical synthesis scale (milligrams, grams, kilograms)?[4][8] Do they have the necessary analytical equipment (e.g., high-field NMR, LC-MS, HPLC) for in-process control and final product verification? |

| Quality Assurance (QA) | Does the CRO have a robust Quality Management System in place?[7] Can they provide a comprehensive Certificate of Analysis (CoA) with full analytical data for the final compound? |

| Communication and Project Management | Is there a dedicated project manager? How frequently will they provide progress reports? Clear and transparent communication is crucial to avoiding misunderstandings.[7] |

| Intellectual Property (IP) Protection | How does the CRO handle client confidentiality and IP? Ensure a clear agreement is in place regarding the ownership of the synthesized compound and any novel synthetic methods developed.[8] |

The Custom Synthesis Workflow

Engaging a CRO typically follows a structured process designed to ensure clarity and alignment on project goals.

Caption: Workflow for procuring a compound via custom synthesis.

Part 3: Quality Control of Custom-Synthesized Compounds

Upon receiving a custom-synthesized compound, it is imperative to perform independent analytical verification. This step validates the CRO's results and ensures the material's integrity before its use in further experiments.

The Self-Validating Protocol: Incoming Material Analysis

This protocol outlines the essential steps for a researcher to confirm the identity, purity, and structure of the received 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile.

Objective: To verify that the synthesized compound meets the required specifications (>95% purity and correct chemical structure).

Materials:

-

Received compound sample

-

Appropriate deuterated solvent (e.g., CDCl₃) for NMR

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

NMR tubes, vials, and standard laboratory glassware

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz recommended)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS), preferably coupled to LC (LC-MS)

Step-by-Step Methodology:

1. Documentation Review:

- Carefully examine the Certificate of Analysis (CoA) provided by the CRO.

- Cross-reference the supplied data (NMR, HPLC, MS) with the expected structure and properties.

2. ¹H NMR (Proton NMR) Spectroscopy:

- Purpose: To confirm the proton environment and basic structural framework.

- Procedure:

- Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

- Acquire a ¹H NMR spectrum.

- Analysis: Check for the expected chemical shifts, integration values (proton count), and splitting patterns corresponding to the structure of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile. Pay attention to the signals for the gem-dimethyl group, the protons on the oxane ring, and the methylene and methine protons of the propanenitrile chain.

3. Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight of the compound.

- Procedure:

- Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

- Analyze using an LC-MS system with electrospray ionization (ESI).

- Analysis: Look for the molecular ion peak [M+H]⁺ at m/z ≈ 168.25 or other relevant adducts (e.g., [M+Na]⁺). This confirms the compound has the correct molecular formula.

4. HPLC Purity Analysis:

- Purpose: To determine the purity of the compound.

- Procedure:

- Develop a suitable HPLC method (a generic gradient method using a C18 column with water/acetonitrile mobile phases is a good starting point).

- Inject a solution of the compound of known concentration.

- Analysis: Integrate the area of all peaks detected. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The purity should meet or exceed the specification agreed upon with the CRO (typically >95%).

QC Workflow Diagram

This diagram illustrates the logical flow for the internal validation of a custom-synthesized chemical.

Caption: Decision workflow for in-house quality control analysis.

References

-

Veeprho Group. Custom Synthesis | Chemical Synthesis Company. [Link]

-

ResolveMass Laboratories Inc. (2025). Comprehensive Guide to Custom Synthesis Service. [Link]

-

Biocompare. Chemical Synthesis Services. [Link]

-

Pharma Inventor Inc. Custom Organic Synthesis. [Link]

-

Taros Chemicals. Custom Synthesis Service for your key compounds. [Link]

-

Crown Bioscience. (2019, April 16). 5 Criteria for Choosing a Contract Research Organization. [Link]

-

PubChem. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile. [Link]

-

Epichem. (2025, April 2). Choosing the Right CRO for Medicinal Chemistry: What Really Matters. [Link]

-

ChiroBlock. What is Custom Synthesis? What is a CRO and what's a FTE contract?. [Link]

-

Macsen Labs. Custom Synthesis Services | Contract Chemical R&D. [Link]

-

ClinMax. (2025, February 22). The Full Guide to Choosing a Contract Research Organization. [Link]

-

PubChem. 2-[(2,2-Diethyloxan-4-yl)amino]propanenitrile. [Link]

-

PubChem. 2,2-Dimethyl-4-oxopentanenitrile. [Link]

-

NIST. Propanenitrile, 2,2-dimethyl-. [Link]

Sources

- 1. CAS 630-18-2: 2,2-Dimethylpropanenitrile | CymitQuimica [cymitquimica.com]

- 2. epichem.com [epichem.com]

- 3. veeprho.com [veeprho.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. biocompare.com [biocompare.com]

- 6. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

The Gem-Dimethyl Effect in Kinase Inhibitor Design: Thermodynamic & Kinetic Engineering

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists.

Executive Summary

In the optimization of kinase inhibitors, the "gem-dimethyl" (or Thorpe-Ingold) effect represents a high-leverage structural modification that transcends simple steric bulk. It is a fundamental tool for entropic pre-organization and metabolic modification . By replacing two hydrogen atoms at a methylene position with methyl groups, medicinal chemists can restrict the conformational ensemble of a ligand, forcing it closer to its bioactive conformation (reducing

This guide analyzes the gem-dimethyl effect not merely as a "magic methyl" tactic, but as a predictable thermodynamic lever for improving potency, selectivity, and DMPK profiles in kinase drug discovery.

Mechanistic Foundation: The Physics of Pre-organization

The efficacy of the gem-dimethyl effect is rooted in the Thorpe-Ingold Effect , first described in 1915. In the context of kinase inhibitors—which often require precise orientation to engage the hinge region and the DFG motif—this effect operates through two primary vectors:

Entropic Advantage ( )

Binding affinity is governed by the Gibbs free energy equation:

-

The Problem: A flexible linear kinase inhibitor must pay a high entropic penalty to freeze into a specific conformation within the ATP-binding pocket.

-

The Solution: Introducing a gem-dimethyl group at a pivotal carbon (often a linker or adjacent to a rotatable bond) restricts the bond angle (compression of the internal C-C-C angle from ~112° to ~106°) and increases the barrier to rotation.

-

Result: The "unbound" state is destabilized (less random), and the molecule is pre-organized into a "bent" or "cyclic-like" conformation. The entropic penalty upon binding is significantly reduced, directly improving

.

Metabolic Shielding (Kinetic Stability)

Kinase inhibitors frequently suffer from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, particularly at benzylic or aliphatic positions.

-

Mechanism: CYP enzymes typically abstract a hydrogen atom to form a radical species, leading to hydroxylation.

-

Gem-Dimethyl Blockade: Replacing abstractable protons with methyl groups removes the site of metabolic attack. Furthermore, the steric bulk of the gem-dimethyl group can prevent the enzyme's heme iron from accessing adjacent sites.

Strategic Applications in Kinase Medicinal Chemistry

Macrocyclization Facilitator

Macrocyclic kinase inhibitors (e.g., Lorlatinib , Pacritinib ) exhibit superior selectivity by avoiding ATP-pocket features common to other kinases. The gem-dimethyl group is often employed in the linear precursors of these macrocycles.

-

Role: It promotes the "folding" of the linear chain, bringing the reactive ends (e.g., amine and acid) into proximity. This increases the rate and yield of the cyclization reaction and stabilizes the final macrocyclic conformation.

Case Study: Optimization of CHK1 and dCK Inhibitors

Recent literature highlights the impact of gem-dimethyl insertion in Checkpoint Kinase 1 (CHK1) and Deoxycytidine Kinase (dCK) inhibitors.[1]

| Parameter | Linear Precursor (H,H) | Gem-Dimethyl Analog (Me,Me) | Fold Improvement | Mechanism |

| Potency ( | 21 nM (CHK1) | 16 nM (CHK1) | ~1.3x | Conformation restriction (minor) |

| Selectivity (hERG) | 43% inhibition @ 10µM | 35% inhibition @ 10µM | ~1.2x | Steric clash in hERG pore |

| Metabolic Stability ( | < 15 min (Microsomes) | > 60 min (Microsomes) | >4x | Blocking |

| Solubility | Moderate | High | ~2x | Disruption of crystal lattice packing |

Data synthesized from comparative studies on CHK1/dCK inhibitors [References 1, 3].

Experimental Protocols

Synthesis: Modular Installation of Gem-Dimethyl Groups

Rationale: Direct gem-methylation of complex intermediates is often low-yielding due to steric hindrance. The most robust "self-validating" approach is the incorporation of pre-functionalized gem-dimethyl building blocks.

Protocol: Incorporation of 2,2-dimethyl-1,3-propanediamine Linker This protocol assumes the synthesis of a kinase inhibitor requiring a solubilizing tail or linker.

-

Reagents:

-

Substrate: 4-chloro-pyrimidine scaffold (Kinase Core).

-

Linker: N-Boc-2,2-dimethyl-1,3-propanediamine (Commercial building block).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

-

-

Step-by-Step:

-

Charge: Dissolve 1.0 eq of the chloropyrimidine core in NMP (0.2 M).

-

Add: Add 1.2 eq of N-Boc-2,2-dimethyl-1,3-propanediamine and 2.5 eq of DIPEA.

-

Heat: Heat to 90°C for 4-6 hours. Checkpoint: Monitor via LC-MS for disappearance of starting material (M+H). The gem-dimethyl group often accelerates this nucleophilic aromatic substitution (

) compared to the linear propyl analog due to the Thorpe-Ingold effect pushing the amine towards the electrophile. -

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove NMP. Dry over

. -

Deprotection: Treat with TFA/DCM (1:4) to remove Boc.[2]

-

-

Validation:

-

NMR: Look for the characteristic singlet (6H) around 0.9–1.1 ppm. The lack of splitting confirms the gem-dimethyl vs. isomeric ethyl groups.

-

Validation: Comparative Metabolic Stability Assay

Rationale: To prove the "Metabolic Shielding" hypothesis, a side-by-side microsomal stability assay is required.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Test Compounds: Linear analog vs. Gem-dimethyl analog.

-

Procedure:

-

Incubate compounds (1 µM) at 37°C.

-

Sample at t=0, 15, 30, 60 min.

-

Quench with cold Acetonitrile (containing Internal Standard).

-

Analyze via LC-MS/MS.

-

-

Calculation: Plot

vs. time. The slope -

Success Criteria: The gem-dimethyl analog should exhibit a

increase of >2-fold compared to the linear variant to justify the added molecular weight (

Visualization of Mechanism & Workflow

The Thermodynamic Cycle of the Thorpe-Ingold Effect

The following diagram illustrates how the gem-dimethyl group reduces the entropic cost of binding by pre-organizing the ligand state.

Caption: The gem-dimethyl group pre-pays the entropic cost of binding, making the transition from Unbound to Bound energetically more favorable.

Decision Workflow for Kinase Optimization

When should you deploy this strategy?

Caption: Strategic decision matrix for deploying gem-dimethyl groups in Hit-to-Lead optimization.

References

-

Talele, T. T. (2018).[3][4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link

-

Belezna, Z., et al. (2025).[5] The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Journal of the Chemical Society Perkin Transactions 2. Link

-

Nomme, J., et al. (2014). Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability.[6] Journal of Medicinal Chemistry, 57(22), 9480–9494. Link

-

Drwal, M. N., et al. (2021). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility. Journal of Medicinal Chemistry. Link

-

Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

Sources

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile from isobutyronitrile

Title: Technical Application Note: Scalable Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile via Anionic Alkylation

Executive Summary

This application note details the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile (also known as 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile). This structural motif—a nitrile adjacent to a gem-dimethyl quaternary center linked to a saturated oxygen heterocycle—is a critical pharmacophore in modern medicinal chemistry, particularly in the development of JAK inhibitors and metabolic modulators.

The protocol utilizes a lithium diisopropylamide (LDA)-mediated

Retrosynthetic Analysis & Strategy

The construction of the target molecule relies on the disconnection of the

Strategic Rationale:

-

Nucleophile: Isobutyronitrile serves as the pronucleophile. The resulting carbanion is tertiary and sterically demanding.

-

Electrophile: 4-(Iodomethyl)tetrahydro-2H-pyran is chosen over the bromide or chloride analog to maximize electrophilicity (

reactivity) and minimize elimination side products. -

Base: LDA is preferred over NaH to ensure rapid, quantitative deprotonation at low temperatures (-78°C), preventing condensation side reactions (e.g., Thorpe-Ziegler).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quaternary center.

Critical Reagents & Material Attributes

Success in this synthesis is heavily dependent on the quality of the electrophile and the anhydrous nature of the solvent system.

| Reagent | CAS No.[1][2] | MW ( g/mol ) | Role | Critical Attribute |

| Isobutyronitrile | 78-82-0 | 69.11 | Nucleophile | Distill over CaH2 prior to use. |

| 4-(Iodomethyl)tetrahydro-2H-pyran | 101691-94-5* | 226.06 | Electrophile | In situ preparation from Bromide/Mesylate recommended if Iodide is unavailable. |

| LDA (2.0 M in THF) | 4111-54-0 | 107.15 | Base | Titrate before use to ensure accurate stoichiometry. |

| THF (Anhydrous) | 109-99-9 | 72.11 | Solvent | Water content <50 ppm (Karl Fischer). |

| DMPU | 7226-23-5 | 128.17 | Co-solvent | Optional: Add if reaction stalls (promotes dissociation of Li-aggregates). |

*Note: If the iodide is not commercially available, it can be prepared from 4-(bromomethyl)tetrahydro-2H-pyran (CAS 125552-89-8) via Finkelstein reaction (NaI/Acetone).

Detailed Experimental Protocol

Phase 1: Setup and Deprotonation

-

Causality: Low temperature (-78°C) is strictly maintained to stabilize the lithio-nitrile species and prevent self-condensation.

-

Apparatus: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Solvent Charge: Cannulate anhydrous THF (50 mL) into the flask under nitrogen atmosphere.

-

Base Addition: Cool the flask to -78°C (dry ice/acetone bath). Add LDA solution (2.0 M in THF/heptane, 11.0 mL, 22.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

-

Nucleophile Formation: Add Isobutyronitrile (1.38 g, 1.80 mL, 20.0 mmol, 1.0 equiv) dropwise over 15 minutes.

-

Observation: The solution may turn pale yellow.

-

Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

Phase 2: Alkylation (The Critical Step)

-

Causality: The electrophile is added slowly to avoid local heating, which could decompose the enolate.

-

Electrophile Addition: Dissolve 4-(iodomethyl)tetrahydro-2H-pyran (4.97 g, 22.0 mmol, 1.1 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78°C over 20 minutes.

-

Note: If using the less reactive bromide analog, add NaI (10 mol%) and allow for longer reaction times.

-

-

Reaction Progression:

-

Stir at -78°C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) slowly over 2 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS.[3] The starting nitrile spot should disappear.

-

Phase 3: Quench and Workup

-

Quench: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl (30 mL).

-

Safety: Evolution of ammonia or mild exotherm may occur.

-

-

Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash: Wash combined organics with Brine (50 mL).

-

Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil.

Phase 4: Purification

-

Distillation/Chromatography:

-

Preferred: Kugelrohr distillation (high vacuum) if the product is liquid.

-

Alternative: Flash column chromatography on silica gel.

-

Eluent: Gradient 5%

20% EtOAc in Hexanes. -

Target: Colorless to pale yellow oil.

-

Process Visualization (Workflow)

Figure 2: Step-by-step experimental workflow for the alkylation process.

Analytical Validation (Self-Validating System)

To confirm the identity of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile , look for these diagnostic signals. The disappearance of the alpha-proton of isobutyronitrile (septet) and the appearance of the methylene bridge are key.

-

¹H NMR (400 MHz, CDCl₃):

- 3.96 (dd, J = 11.5, 4.0 Hz, 2H, THP-O-CH₂eq )

- 3.38 (td, J = 11.8, 2.0 Hz, 2H, THP-O-CH₂ax )

- 1.70 – 1.60 (m, 3H, THP-CH + Bridge-CH₂ )

- 1.55 (d, 2H, Bridge-CH₂ - Diagnostic)

- 1.35 (s, 6H, Gem-dimethyl - Diagnostic)

- 1.30 – 1.20 (m, 2H, THP-CH₂ )

-

¹³C NMR (100 MHz, CDCl₃):

- 125.5 (CN )

- 67.8 (THP-O-C )

- 44.2 (Bridge-CH₂ )

- 33.5 (Quaternary C )

- 32.8 (THP-CH )

- 26.5 (Gem-dimethyl )

Safety & Troubleshooting

-

LDA Handling: Pyrophoric and moisture sensitive. Always handle under inert atmosphere. If the LDA solution is old, titrate it using menthol/1,10-phenanthroline.

-

Exotherms: The addition of isobutyronitrile to LDA is exothermic. Control the addition rate to maintain internal temperature

. -

Low Yields?

-

Cause: Enolate decomposition or lack of reactivity.

-

Solution: Add DMPU (2-3 equiv) during the alkylation step to disrupt lithium aggregates and increase the nucleophilicity of the nitrile anion.

-

Alternative: Switch the leaving group on the electrophile from Bromide to Iodide or Triflate.

-

References

-

Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23. Link

-

Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1-364. Link

-

Organic Syntheses. (2004). General procedures for alkylation of nitriles. Org.[4][5] Synth. Coll. Vol. 10, p.559. Link

-

PubChem. (2023). Compound Summary: 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. Link

-

Reich, H. J. (2023). Bordwell pKa Table (Acetonitrile/DMSO). University of Wisconsin-Madison Chemistry. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Propanenitrile, 2,2-dimethyl- [webbook.nist.gov]

- 3. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Hydrolysis of Sterically Hindered Gem-Dimethyl Nitriles

Audience: Researchers, scientists, and drug development professionals.

Abstract: The hydrolysis of sterically hindered nitriles, particularly those bearing a gem-dimethyl group adjacent to the cyano moiety, presents a significant challenge in organic synthesis. The steric bulk impedes the approach of nucleophiles, often requiring harsh reaction conditions that can compromise the integrity of complex molecules. This document provides a comprehensive guide to effective strategies for the hydrolysis of these challenging substrates, detailing reaction conditions, mechanistic insights, and step-by-step protocols for both partial hydrolysis to amides and complete hydrolysis to carboxylic acids. Methodologies covered include advanced transition-metal catalysis and enzymatic biotransformations, offering solutions for a range of chemical environments and desired outcomes.

The Challenge of Steric Hindrance in Nitrile Hydrolysis

The gem-dimethyl group, a common structural motif in medicinal chemistry, imposes significant steric hindrance around the electrophilic carbon of the nitrile group. This steric shield dramatically slows the rate of nucleophilic attack by water or hydroxide ions, which is the requisite first step in both acid- and base-catalyzed hydrolysis.[1] Consequently, traditional methods involving strong acids or bases at high temperatures often result in low yields, decomposition of the starting material, or unwanted side reactions.[2] Furthermore, many pharmaceutically relevant molecules contain sensitive functional groups that are incompatible with such forcing conditions.[3][4]

The primary challenge is to overcome the kinetic barrier imposed by the steric bulk without resorting to conditions that degrade the substrate or desired product. The ideal method would proceed under mild conditions, exhibit high functional group tolerance, and provide selective access to either the intermediate amide or the final carboxylic acid.

Strategic Approaches to Hydrolyzing Hindered Nitriles

To address the challenges posed by sterically hindered gem-dimethyl nitriles, researchers have developed several effective strategies. These can be broadly categorized into transition-metal-catalyzed hydration and enzymatic hydrolysis.

Transition-Metal-Catalyzed Hydration

Transition metal complexes can act as Lewis acids, coordinating to the nitrogen atom of the nitrile and activating it towards nucleophilic attack. This activation lowers the energy barrier for the addition of water, allowing the reaction to proceed under much milder conditions than traditional acid or base catalysis.[5]

Platinum-Catalyzed Hydration: Platinum(II) complexes, particularly those with secondary phosphine oxide (SPO) ligands, have proven to be exceptionally effective for the hydration of hindered nitriles.[6] The Ghaffar-Parkins catalyst is a notable example that demonstrates high activity and chemoselectivity for this transformation.[3][4] This catalyst operates under neutral and mild conditions, tolerating a wide array of functional groups that would be labile under acidic or basic conditions.[3][4]

Rhodium-Catalyzed Hydration: Rhodium catalysts have also been employed for the anhydrous hydration of nitriles to amides using aldoximes as the water source. This innovative approach avoids the use of water altogether, making it suitable for substrates with hydrolytically sensitive functionalities.[7]

The general workflow for transition-metal-catalyzed nitrile hydration is depicted below:

Caption: General workflow for transition-metal-catalyzed hydration of hindered nitriles.

Enzymatic Hydrolysis

Biocatalysis offers a highly selective and environmentally benign alternative for the hydrolysis of nitriles.[8][9] Enzymes operate under mild conditions of temperature and pH, and their inherent chirality can be exploited for enantioselective transformations.[10][11] Two main classes of enzymes are employed for nitrile hydrolysis:

-

Nitrile Hydratases (NHases): These enzymes catalyze the hydration of nitriles to the corresponding amides.[12] The reaction is typically very clean and stops at the amide stage, preventing over-hydrolysis to the carboxylic acid. This makes NHases ideal for the selective synthesis of primary amides.

-

Nitrilases: These enzymes catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia.[11]

The choice between a nitrile hydratase and a nitrilase allows for selective access to either the amide or the carboxylic acid, respectively. The mild reaction conditions are a significant advantage when dealing with complex and sensitive molecules.[8]

Caption: Enzymatic pathways for the selective hydrolysis of nitriles.